molecular formula C12H16ClNO B6175912 [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2731011-08-6

[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B6175912
CAS No.: 2731011-08-6
M. Wt: 225.7
InChI Key:
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Description

1-(1-benzofuran-6-yl)propan-2-ylamine hydrochloride: This compound is a white crystalline powder with a molar mass of 253.75 g/mol and a melting point of 115-118°C. It is soluble in water, ethanol, and methanol, but insoluble in ethyl ether and benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-6-yl)propan-2-ylamine hydrochloride typically involves the reaction of 1-benzofuran-6-ylpropan-2-ylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemistry: This compound has been studied for its potential to act as a neurotransmitter agonist, exhibiting properties similar to those of dopamine and serotonin. It is used in laboratory experiments to study the effects of neurotransmitter agonists on animal behavior.

Biology: In biological research, it has been explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.

Medicine: The compound’s ability to increase serotonin and dopamine levels in the brain has led to investigations into its potential as a therapeutic agent for mood disorders and cognitive enhancement.

Mechanism of Action

Molecular Targets and Pathways: 1-(1-benzofuran-6-yl)propan-2-ylamine hydrochloride is believed to act as a neurotransmitter agonist by binding to serotonin and dopamine receptors in the brain. This binding increases the activity of these neurotransmitters, leading to changes in behavior, mood, and cognitive function. The compound also exhibits anti-inflammatory and antioxidant effects, which contribute to its potential therapeutic benefits.

Comparison with Similar Compounds

    1-Benzofuran-6-ylpropan-2-ylamine: Similar structure but lacks the methyl group, leading to different pharmacological properties.

    2-(1-Benzofuran-6-yl)ethylamine: Another benzofuran derivative with a different side chain, affecting its binding affinity and activity.

    3-(1-Benzofuran-6-yl)propylamine: Variation in the position of the side chain, resulting in distinct biological activities.

Uniqueness: The presence of the methyl group in 1-(1-benzofuran-6-yl)propan-2-ylamine hydrochloride enhances its binding affinity to neurotransmitter receptors, making it a more potent agonist compared to its analogs. This unique structural feature contributes to its potential as a therapeutic agent for neurodegenerative diseases and mood disorders.

Properties

CAS No.

2731011-08-6

Molecular Formula

C12H16ClNO

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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